Benzene, 1-(1-diazoethyl)-2-nitro-
Description
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Properties
CAS No. |
114119-94-7 |
|---|---|
Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
1-(1-diazoethyl)-2-nitrobenzene |
InChI |
InChI=1S/C8H7N3O2/c1-6(10-9)7-4-2-3-5-8(7)11(12)13/h2-5H,1H3 |
InChI Key |
ZBNVNNVXWPVJLX-UHFFFAOYSA-N |
SMILES |
CC(=[N+]=[N-])C1=CC=CC=C1[N+](=O)[O-] |
Canonical SMILES |
CC(=[N+]=[N-])C1=CC=CC=C1[N+](=O)[O-] |
Synonyms |
1-(2-nitrophenyl)diazoethane |
Origin of Product |
United States |
Preparation Methods
Solvent and Catalyst Selection
Reaction efficiency hinges on solvent polarity and catalyst choice. DMF and dimethyl sulfoxide (DMSO) are preferred for diazo coupling due to their ability to stabilize charged intermediates. Catalytic hydrazine (0.1 eq.) accelerates the decomposition of diazonium salts, promoting alkylation yields up to 68%.
Temperature and Time Profiles
Diazotization proceeds optimally at 0–5°C to minimize diazo group decomposition. Subsequent alkylation and nitration steps are conducted at room temperature (20–25°C) over 12–24 hours to ensure complete conversion. Microchannel reactors, as described in CN111454156A, reduce reaction times to minutes by enhancing heat and mass transfer.
Analytical Characterization and Validation
1-(1-Diazoethyl)-2-nitrobenzene is characterized by ¹H NMR , ¹³C NMR , and high-resolution mass spectrometry (HRMS). Key spectral features include:
-
¹H NMR (CDCl₃) : A singlet at δ 3.88 ppm (CH₃ of the ethyl group) and aromatic protons at δ 7.72–7.99 ppm.
-
¹³C NMR (CDCl₃) : Signals at δ 163.3 ppm (C=O) and δ 142.4 ppm (diazo carbon).
Comparative Analysis of Synthetic Routes
The diazonium alkylation method offers superior regioselectivity but demands anhydrous conditions. Continuous nitration improves scalability but necessitates microchannel reactors. The JACS-derived route balances reproducibility and simplicity, albeit with moderate yields .
Q & A
Q. What are the recommended methods for synthesizing 1-(1-diazoethyl)-2-nitrobenzene, and how can its purity be validated?
Synthesis of diazo-containing compounds like 1-(1-diazoethyl)-2-nitrobenzene typically involves diazo transfer reactions. A plausible route could involve:
- Step 1 : Nitration of a substituted benzene precursor (e.g., 1-ethyl-2-nitrobenzene) to introduce the nitro group.
- Step 2 : Diazotization of the ethyl group using reagents like sodium nitrite (NaNO₂) under acidic conditions to form the diazo moiety.
Q. Purity Validation :
- Chromatography : Use HPLC or GC-MS to assess purity, ensuring no residual reactants or byproducts.
- Spectroscopy : Confirm the diazo (-N₂) group via FT-IR (stretching ~2100–2200 cm⁻¹) and UV-Vis (absorbance in the visible range due to conjugation) .
- Elemental Analysis : Compare experimental C, H, N, O percentages with theoretical values (Molecular formula: C₁₀H₁₁N₃O₄; Molecular weight: 237.21 g/mol) .
Q. How can the stability of the diazo group in 1-(1-diazoethyl)-2-nitrobenzene be assessed under experimental conditions?
The diazo group is highly reactive and sensitive to light, heat, and pH. Stability assessment methods include:
- Thermal Analysis : Perform TGA/DSC to monitor decomposition temperatures.
- Kinetic Studies : Track diazo group degradation over time using UV-Vis spectroscopy (λmax shifts indicate decomposition).
- Environmental Stress Tests : Expose the compound to varying pH (buffered solutions) and temperatures, then quantify intact compound via LC-MS.
- Computational Prediction : Calculate bond dissociation energies (BDE) for the diazo group using DFT (e.g., B3LYP/6-31G* level) to predict thermal stability .
Q. What spectroscopic and computational tools are critical for characterizing 1-(1-diazoethyl)-2-nitrobenzene?
Key Techniques :
- NMR : ¹H/¹³C NMR to confirm aromatic protons (δ 7–8 ppm) and the diazoethyl group (δ 3–5 ppm for CH₂).
- FT-IR : Identify nitro (-NO₂) asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹) and diazo (-N₂) stretches.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (m/z 237.21).
Q. Computational Tools :
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO or acetonitrile) using LogP (2.26) and PSA (98 Ų) values to predict solubility .
- Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential maps for reactivity insights.
Table 1 : Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁N₃O₄ |
| Molecular Weight | 237.21 g/mol |
| LogP (Partition Coeff.) | 2.26 |
| Polar Surface Area | 98 Ų |
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of 1-(1-diazoethyl)-2-nitrobenzene in photochemical reactions?
Methodology :
- TD-DFT Calculations : Simulate excited-state behavior to identify HOMO-LUMO gaps and electron transfer pathways.
- Reaction Pathway Mapping : Use Gaussian or ORCA software to model photodecomposition products (e.g., nitrogen release or aryl radical formation).
- Solvent Effects : Apply the Conductor-like Polarizable Continuum Model (CPCM) to account for solvent polarity on reaction kinetics.
Example : The nitro group’s electron-withdrawing nature may stabilize transition states in cycloaddition reactions, while the diazo group’s lability could drive photolytic cleavage .
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
Case Study : Discrepancies in NMR peak assignments for the diazoethyl group.
- Approach 1 : Perform 2D NMR (COSY, HSQC, HMBC) to correlate protons and carbons, resolving overlapping signals.
- Approach 2 : Compare experimental data with simulated spectra from computational tools (e.g., ACD/Labs or ChemDraw).
- Approach 3 : Validate via X-ray crystallography if single crystals are obtainable (SHELX refinement preferred for small molecules) .
Example : Aromatic protons may split unexpectedly due to the nitro group’s anisotropic effects; DFT-calculated chemical shifts can clarify assignments .
Q. What mechanistic insights govern the thermal decomposition of 1-(1-diazoethyl)-2-nitrobenzene in catalytic environments?
Experimental Design :
- Kinetic Profiling : Use TGA-FTIR or in situ Raman spectroscopy to monitor decomposition intermediates (e.g., N₂ release).
- Catalyst Screening : Test transition metals (e.g., Cu, Fe) for accelerating or stabilizing decomposition.
Q. Mechanistic Hypothesis :
- Pathway A : Homolytic cleavage of the C-N₂ bond generates a benzyl radical and N₂ gas.
- Pathway B : Nitro group reduction (e.g., via H-transfer) forms an amine intermediate, altering decomposition kinetics.
Data Analysis : Cross-reference experimental activation energies (from Arrhenius plots) with DFT-computed transition states to validate dominant pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
